Cas no 2679805-23-1 (rac-benzyl (3aR,7aR)-4-(2-hydroxyethyl)-octahydro-1H-pyrrolo3,2-bpyridine-1-carboxylate)

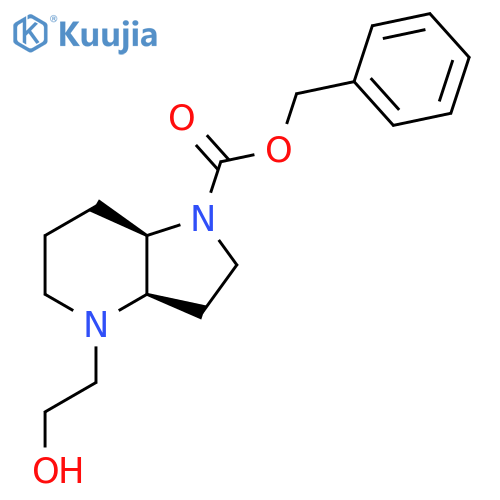

2679805-23-1 structure

商品名:rac-benzyl (3aR,7aR)-4-(2-hydroxyethyl)-octahydro-1H-pyrrolo3,2-bpyridine-1-carboxylate

rac-benzyl (3aR,7aR)-4-(2-hydroxyethyl)-octahydro-1H-pyrrolo3,2-bpyridine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- EN300-28291160

- 2679805-23-1

- rac-benzyl (3aR,7aR)-4-(2-hydroxyethyl)-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate

- rac-benzyl (3aR,7aR)-4-(2-hydroxyethyl)-octahydro-1H-pyrrolo3,2-bpyridine-1-carboxylate

-

- インチ: 1S/C17H24N2O3/c20-12-11-18-9-4-7-16-15(18)8-10-19(16)17(21)22-13-14-5-2-1-3-6-14/h1-3,5-6,15-16,20H,4,7-13H2/t15-,16-/m1/s1

- InChIKey: VIUKGSVVFVTWQT-HZPDHXFCSA-N

- ほほえんだ: O(CC1C=CC=CC=1)C(N1CC[C@@H]2[C@H]1CCCN2CCO)=O

計算された属性

- せいみつぶんしりょう: 304.17869263g/mol

- どういたいしつりょう: 304.17869263g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 22

- 回転可能化学結合数: 5

- 複雑さ: 371

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 53Ų

- 疎水性パラメータ計算基準値(XlogP): 1.7

rac-benzyl (3aR,7aR)-4-(2-hydroxyethyl)-octahydro-1H-pyrrolo3,2-bpyridine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28291160-0.05g |

rac-benzyl (3aR,7aR)-4-(2-hydroxyethyl)-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate |

2679805-23-1 | 95.0% | 0.05g |

$1068.0 | 2025-03-19 | |

| Enamine | EN300-28291160-5g |

rac-benzyl (3aR,7aR)-4-(2-hydroxyethyl)-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate |

2679805-23-1 | 5g |

$3687.0 | 2023-09-08 | ||

| Enamine | EN300-28291160-5.0g |

rac-benzyl (3aR,7aR)-4-(2-hydroxyethyl)-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate |

2679805-23-1 | 95.0% | 5.0g |

$3687.0 | 2025-03-19 | |

| Enamine | EN300-28291160-0.1g |

rac-benzyl (3aR,7aR)-4-(2-hydroxyethyl)-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate |

2679805-23-1 | 95.0% | 0.1g |

$1119.0 | 2025-03-19 | |

| Enamine | EN300-28291160-1.0g |

rac-benzyl (3aR,7aR)-4-(2-hydroxyethyl)-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate |

2679805-23-1 | 95.0% | 1.0g |

$1272.0 | 2025-03-19 | |

| Enamine | EN300-28291160-2.5g |

rac-benzyl (3aR,7aR)-4-(2-hydroxyethyl)-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate |

2679805-23-1 | 95.0% | 2.5g |

$2492.0 | 2025-03-19 | |

| Enamine | EN300-28291160-10g |

rac-benzyl (3aR,7aR)-4-(2-hydroxyethyl)-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate |

2679805-23-1 | 10g |

$5467.0 | 2023-09-08 | ||

| Enamine | EN300-28291160-0.5g |

rac-benzyl (3aR,7aR)-4-(2-hydroxyethyl)-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate |

2679805-23-1 | 95.0% | 0.5g |

$1221.0 | 2025-03-19 | |

| Enamine | EN300-28291160-10.0g |

rac-benzyl (3aR,7aR)-4-(2-hydroxyethyl)-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate |

2679805-23-1 | 95.0% | 10.0g |

$5467.0 | 2025-03-19 | |

| Enamine | EN300-28291160-0.25g |

rac-benzyl (3aR,7aR)-4-(2-hydroxyethyl)-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate |

2679805-23-1 | 95.0% | 0.25g |

$1170.0 | 2025-03-19 |

rac-benzyl (3aR,7aR)-4-(2-hydroxyethyl)-octahydro-1H-pyrrolo3,2-bpyridine-1-carboxylate 関連文献

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

2679805-23-1 (rac-benzyl (3aR,7aR)-4-(2-hydroxyethyl)-octahydro-1H-pyrrolo3,2-bpyridine-1-carboxylate) 関連製品

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量